molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

Cat. No. B605527
CAS RN: 1300690-48-5
M. Wt: 277.28
InChI Key: SCMPXDBRMCTALZ-UHFFFAOYSA-N
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Description

“3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid” is a compound that has been studied for its potential use in the treatment of chronic myeloid leukemia (CML). It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . The compound is also known as AP24534 .


Synthesis Analysis

The synthesis of this compound involves a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .


Molecular Structure Analysis

The molecular formula of the compound is C17H13N3O2 . The structure of the compound includes a carbon-carbon triple bond linker, which is a key structural feature .


Chemical Reactions Analysis

The compound has shown to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC(50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 291.3 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Psoriasis Treatment

This compound has been identified as a potent inhibitor of IL-17A , a cytokine that plays a significant role in chronic inflammation and tissue damage. It’s particularly relevant in the treatment of psoriasis , where it can potentially offer efficacy comparable to anti-IL-17A antibodies, with the added benefit of oral administration .

Rheumatoid Arthritis Management

In the context of rheumatoid arthritis , the compound’s inhibition of IL-17A can help manage the chronic autoimmune disease by reducing inflammation and joint damage, offering a new avenue for therapeutic intervention .

Multiple Sclerosis Therapy

The compound’s action on IL-17A also extends to the treatment of multiple sclerosis , where it can modulate the immune system’s response and potentially reduce the progression of this debilitating neurological condition .

Chronic Myeloid Leukemia (CML) Treatment

It serves as a pan-inhibitor of BCR-ABL kinase , including the T315I gatekeeper mutant, which is resistant to many approved treatments. This makes it a promising candidate for treating CML, especially in patients refractory to current therapies .

Optoelectronic Device Development

The structural class of imidazo[1,2-b]pyridazines, to which our compound belongs, shows potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Sensor Technology

These compounds are also being explored for use in sensor technology . Their unique chemical structure allows them to interact with various substances, making them suitable for detecting specific chemical or biological agents .

Anticancer Drug Innovation

Research indicates that derivatives of imidazo[1,2-b]pyridazines have applications in creating anticancer drugs . Their ability to interact with cancer cell pathways can lead to the development of novel treatments .

Antimicrobial Agents

Lastly, the antimicrobial properties of these compounds are being investigated. They have shown effectiveness in inhibiting bacterial and fungal growth, which could lead to new antimicrobial agents .

properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXDBRMCTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

CAS RN

1300690-48-5
Record name AP-24600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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